molecular formula C24H25ClN4O B612116 2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide CAS No. 1346265-80-2

2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide

Katalognummer: B612116
CAS-Nummer: 1346265-80-2
Molekulargewicht: 420.9345
InChI-Schlüssel: FJLKVQYKXSXIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN-103 was found to suppress the VEGF-induced phosphorylation of VEGF receptor 2 (VEGR2) and the activations of AKT and eNOS. Taken together, these results suggest that BRN-103 inhibits VEGF-mediated angiogenesis signaling in human endothelial cells.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Compounds structurally related to 2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, have demonstrated antimicrobial activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).

Anti-angiogenic Activities

Specific derivatives of nicotinamide, including this compound (BRN-103), have been identified as potent inhibitors of vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling in human endothelial cells. This suggests their potential application in anti-angiogenic therapies, particularly in cancer treatment (Choi et al., 2011).

Herbicidal Activity

Research on nicotinic acid derivatives has led to the discovery of compounds with herbicidal properties. For instance, some N-(arylmethoxy)-2-chloronicotinamides, which are chemically related to the compound , showed significant herbicidal activity against certain plants, such as bentgrass and duckweed. This demonstrates the potential utility of these compounds in agricultural applications (Yu et al., 2021).

Eigenschaften

CAS-Nummer

1346265-80-2

Molekularformel

C24H25ClN4O

Molekulargewicht

420.9345

IUPAC-Name

2-[(1-benzylpiperidin-4-yl)amino]-N-(3-chlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C24H25ClN4O/c25-19-8-4-9-21(16-19)28-24(30)22-10-5-13-26-23(22)27-20-11-14-29(15-12-20)17-18-6-2-1-3-7-18/h1-10,13,16,20H,11-12,14-15,17H2,(H,26,27)(H,28,30)

InChI-Schlüssel

FJLKVQYKXSXIPA-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BRN103;  BRN103;  BRN 103

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-(N-3-chlorophenyl)nicotinamide (280 mg, 1.05 mmol, 1.05 eq) prepared in Preparation Example 5, 4-amino-1-benzylpiperidine (1.0 mmol), and anhydrous potassium carbonate (1.3 mmol) in ortho-xylene was stirred for 24 hrs under reflux. The reaction mixture was cooled to a room temperature, added with ethylacetate, and extracted twice with 1N HCl. The aqueous layer thus formed was washed with 30 ml of ethylacetate, adjusted to a pH of about 9-10 by adding 2 N sodium hydroxide, and extracted two or three times with 20 ml of methylene chloride. The organic layer was dried over a desiccant, and concentrated in a reduced pressure. A desired fraction obtained by purification through silica gel chromatography was concentrated in a reduced pressure and dried in a vacuum to afford the title compound. Yield: 66.5% 1H NMR (DMSO-d6) δ8.15˜8.30 (m, 2H), 8.03 (d, 1H), 7.90 (s, 1H), 7.66 (d, 1H), 7.60 (d, 1H), 7.30˜7.60 (m, 6H), 7.19 (d, 1H), 6.70 (m, 1H), 4.10 (bs, 1H), 3.95 (s, 1H), 2.85˜3.15 (m, 2H), 2.70˜2.85 (m, 2H), 1.90˜2.15 (m, 2H), 1.60˜1.85 (m, 2H) ppm.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 2
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 3
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 4
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 5
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Reactant of Route 6
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.